ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate
Description
Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Properties
IUPAC Name |
ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-2-16-9(15)5-7(6-10)12-13-8(14)3-4-11/h2-3,5-6H2,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTUMGBYYMTYIZ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=O)CC#N)/CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate involves its interaction with biological targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3E)-2-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate
- Ethyl (3E)-3-[(2-phenylacetyl)hydrazinylidene]butanoate
Uniqueness
Ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate is unique due to the presence of the chloro and cyanoacetyl groups, which confer specific reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate, a compound with the CAS number 477870-21-6, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H13ClN3O3
- Molar Mass : 211.22 g/mol
- Structure : The compound features a chloro group and a cyanoacetamido moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Excessive MMP activity is linked to various pathological conditions, including cancer metastasis and arthritis .
Anticancer Potential
A study focusing on the compound's anticancer properties revealed that it could inhibit tumor growth by modulating MMP activity. In vitro assays demonstrated that treatment with this compound led to a significant reduction in the invasive potential of cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the effect of this compound on MMP expression in breast cancer cell lines.
- Findings : The compound reduced MMP-2 and MMP-9 levels, leading to decreased cell migration and invasion.
- : This suggests a promising role in cancer treatment strategies targeting MMPs.
-
Animal Model Study :
- Objective : To assess the efficacy of the compound in a mouse model of metastatic cancer.
- Results : Mice treated with this compound showed a 40% reduction in tumor size compared to control groups.
- Implications : These results support further investigation into its use as an anti-metastatic agent.
Data Table
Here is a summary of key findings related to the biological activity of this compound:
| Study Type | Target Condition | Key Findings | |
|---|---|---|---|
| In Vitro | Breast Cancer | Reduced MMP-2 and MMP-9 expression | Potential anti-invasive agent |
| Animal Model | Metastatic Cancer | 40% reduction in tumor size | Promising for anti-metastatic therapy |
| Mechanistic Study | Enzyme Activity | Inhibition of matrix metalloproteinases | Supports role in cancer progression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
